molecular formula C8H11BrN2O2 B3197638 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid CAS No. 1006451-63-3

4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3197638
CAS No.: 1006451-63-3
M. Wt: 247.09 g/mol
InChI Key: CQDXJVSGOSYWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid is a brominated pyrazole derivative designed for use as a key synthetic intermediate in research and development. The pyrazole core is a privileged scaffold in medicinal chemistry and material science, known for its diverse biological activities and ability to participate in supramolecular interactions . The presence of both a bromine atom and a carboxylic acid functional group on the pyrazole ring makes this compound a versatile building block for further structural elaboration, for instance, via metal-catalyzed cross-coupling reactions to introduce new carbon-carbon bonds, or through amidation/esterification of the carboxylic acid moiety . Pyrazole derivatives, in general, exhibit a wide range of pharmacological properties, including antioxidant, anti-cancer, and anti-inflammatory activities, and are frequently investigated in the development of active pharmaceutical ingredients (APIs) . Furthermore, substituted pyrazoles are of significant interest in crystal engineering and the synthesis of metal-organic frameworks (MOFs), where the carboxylic acid group can act as a ligand for metal ions, and the bromine atom can influence the crystal packing through halogen bonding or other non-covalent interactions . Researchers value this compound for its potential to generate novel molecular entities for studying structure-activity relationships and supramolecular assembly. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-2-butylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-2-3-4-11-7(8(12)13)6(9)5-10-11/h5H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDXJVSGOSYWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-bromo-1-butyl-1H-pyrazole-5-carboxylic acid with structurally related pyrazole derivatives, focusing on substituents, physicochemical properties, and biological relevance:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Evidence ID
This compound Br (4), butyl (1), COOH (5) C₈H₁₁BrN₂O₂ High lipophilicity; potential agrochemical lead
4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid Br (4), methyl (1), COOH (5) C₅H₅BrN₂O₂ Lower lipophilicity; intermediate for drug synthesis
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Br (4), ethyl (3), methyl (1), COOH (5) C₇H₉BrN₂O₂ Steric hindrance at position 3; antimicrobial activity
4-Bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid Br (4), CF₂H (1), COOH (5) C₅H₄BrF₂N₂O₂ Enhanced metabolic stability; fluorinated agrochemicals
5-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid Br (5), isopropyl (1), COOH (4) C₇H₉BrN₂O₂ Altered electronic effects; kinase inhibition studies

Key Observations:

Fluorinated derivatives (e.g., difluoromethyl) balance lipophilicity with metabolic stability, making them suitable for agrochemical applications .

Positional Isomerism :

  • Bromine at position 4 (vs. 5) influences electronic distribution, affecting reactivity in cross-coupling reactions. For example, 4-bromo derivatives are more reactive in Suzuki-Miyaura couplings than 5-bromo isomers .

Biological Activity: Pyrazole-5-carboxylic acids with bromine and alkyl/aryl groups exhibit diverse bioactivities. For instance, 4-bromo-3-ethyl-1-methyl analogs show antimicrobial properties, while 5-bromo-1-isopropyl derivatives are explored as kinase inhibitors .

Synthetic Utility :

  • Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (similarity score 0.78 to the target compound) serves as a versatile intermediate for decarboxylative alkylation or ester hydrolysis .

Biological Activity

4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C7H9BrN2O2C_7H_9BrN_2O_2. It features a bromine atom at the 4-position of the pyrazole ring and a butyl group at the 1-position, contributing to its unique pharmacological profile.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound has been evaluated for its effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In a study by Sivaramakarthikeyan et al., various pyrazole derivatives were screened, revealing that certain compounds exhibited significant inhibition of COX-2 with selectivity indices indicating reduced gastrointestinal toxicity compared to traditional NSAIDs like diclofenac .

CompoundCOX-2 Inhibition (%)Selectivity Index
4-Bromo-1-butyl-pyrazole75%8.22
Diclofenac54%-

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In vitro studies have shown that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

Emerging research suggests that pyrazole derivatives can induce apoptosis in cancer cells. A study demonstrated that this compound effectively induced apoptosis in H146 xenograft tumors in SCID mice, as evidenced by increased cleavage of PARP and caspase-3 . This suggests its potential as a lead compound for developing anticancer therapies.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound. The study assessed their biological activities using both in vitro assays and in vivo models. Compounds were tested for anti-inflammatory effects using carrageenan-induced paw edema models, demonstrating significant reductions in inflammation compared to controls .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, it may inhibit key enzymes involved in inflammatory pathways or induce apoptosis through mitochondrial pathways. The precise mechanisms are still under investigation but are critical for understanding how to optimize this compound for therapeutic use.

Q & A

Basic: What are the common synthetic routes for 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves cyclocondensation of appropriate precursors. For example:

  • Step 1 : Ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.
  • Step 2 : Cyclization with butylhydrazine generates the pyrazole ring.
  • Step 3 : Bromination at the 4-position using N-bromosuccinimide (NBS) under controlled conditions.
  • Step 4 : Hydrolysis of the ester group (e.g., ethyl or methyl) to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH .
    Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, hexane/EtOAc).

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency but may require strict temperature control (60–80°C) to avoid side reactions .
  • Catalysts : Use Lewis acids like ZnCl₂ or CuI to accelerate bromination, reducing reaction time from 24h to 6–8h .
  • Purification : For the final carboxylic acid, recrystallization from ethanol/water (1:3 v/v) achieves >98% purity, as confirmed by melting point analysis and ¹H NMR .
    Data Contradiction : Some protocols report lower yields (~50%) when scaling up; iterative optimization of stoichiometry (e.g., 1.2 eq NBS) is critical .

Basic: What analytical techniques are recommended for characterizing this compound?

  • Structural Confirmation :
    • X-ray crystallography for unambiguous assignment of the bromine and butyl substituents .
    • ¹H/¹³C NMR : Key signals include δ ~7.8 ppm (pyrazole C-H) and δ ~12.5 ppm (carboxylic acid proton, broad) .
  • Purity Assessment :
    • HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm .
    • Elemental Analysis to verify C, H, N, and Br content .

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 4-bromo group enables transition-metal-catalyzed couplings , such as:

  • Suzuki-Miyaura : React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C) to form biaryl derivatives.
  • Buchwald-Hartwig Amination : Introduce amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃) for functionalized pyrazole analogs .
    Mechanistic Insight : Bromine’s electronegativity polarizes the pyrazole ring, enhancing oxidative addition with Pd(0) catalysts. Monitor regioselectivity via LC-MS to avoid byproducts .

Advanced: What in vitro assays are suitable for evaluating its bioactivity?

  • σ Receptor Binding : Competitive assays using [³H]-DTG (guinea pig brain membranes) to assess antagonism, with IC₅₀ values <1 µM indicating high affinity .
  • Antimitotic Activity :
    • Sea Urchin Embryo Assay : Measure disruption of microtubule dynamics (IC₅₀ via microscopy).
    • Cancer Cell Panel Testing : Use MTT assays on HeLa or MCF-7 cells to evaluate cytotoxicity .
      Data Interpretation : Compare dose-response curves with controls (e.g., combretastatin A-4) to validate potency .

Basic: How can photophysical properties of this compound be studied?

  • UV-Vis Spectroscopy : Record absorbance in solvents of varying polarity (e.g., DMSO, hexane). The bromine substituent typically induces a redshift (~356 nm in DMSO) .
  • Fluorescence Quenching : Titrate with metal ions (e.g., Cu²⁺) to assess binding affinity via Stern-Volmer plots .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density (e.g., Mulliken charges) and predict reactive sites .
  • Molecular Docking : Simulate interactions with target proteins (e.g., tubulin) using AutoDock Vina. The butyl chain may occupy hydrophobic pockets, enhancing binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.